N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a compound of significant interest in the field of medicinal chemistry due to its potential pharmacological activities. This compound belongs to the dibenzo[b,f][1,4]oxazepine class, which is known for various biological activities, including antipsychotic and antidepressant effects. The molecular formula for this compound is , and it has a molecular weight of approximately 357.37 g/mol.
The synthesis of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves several key steps:
The detailed reaction conditions include the use of solvents such as dimethylformamide and various catalysts, with yields reported in the range of 80% to 90% for key intermediates .
The molecular structure of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can be described as follows:
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F
JMWRNURXODLOLF-UHFFFAOYSA-N
This structure indicates a complex arrangement that contributes to its biological activity.
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions typical for compounds with amide and carbonyl functionalities:
These reactions highlight the compound's potential for further functionalization and modification in synthetic applications .
The mechanism of action for N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is not fully elucidated but is believed to involve interactions with neurotransmitter systems in the brain:
Further studies are necessary to clarify these mechanisms and establish definitive pharmacodynamics .
Experimental data on solubility, stability under different pH conditions, and reactivity with common reagents are crucial for practical applications.
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has potential applications in:
The ongoing research into dibenzo[b,f][1,4]oxazepine derivatives continues to reveal new therapeutic potentials and synthetic methodologies .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: